N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 4-methoxyphenyl group at position 5 and a propanamide side chain modified with a 4-methyl-4H-1,2,4-triazol-3-ylthio moiety. Its synthesis likely involves multi-step reactions, including cyclization (e.g., thiadiazole formation) and thiol-alkylation steps, as inferred from analogous protocols in the literature .
Properties
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S2/c1-9(24-15-20-16-8-21(15)2)12(22)17-14-19-18-13(25-14)10-4-6-11(23-3)7-5-10/h4-9H,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPRZZBJQBRNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)OC)SC3=NN=CN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide typically involves multiple steps. The starting materials often include 4-methoxyphenyl hydrazine and carbon disulfide, which react to form the thiadiazole ring. The triazole ring is introduced through a separate reaction involving 4-methyl-1,2,4-triazole. The final step involves coupling these two intermediates under specific conditions to form the target compound .
Chemical Reactions Analysis
N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Scientific Research Applications
N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its anticancer properties, it is being investigated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide involves its interaction with various molecular targets. The thiadiazole ring is known to disrupt DNA replication, thereby inhibiting the growth of cancer cells. The triazole ring enhances its binding affinity to specific enzymes, further contributing to its biological activity .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Diversity
The target compound’s uniqueness lies in its dual heterocyclic system. Key structural analogs and their distinctions are summarized below:
Key Observations :
- Heterocyclic Synergy : The dual thiadiazole-triazole system in the target compound may enhance metabolic stability and binding affinity compared to single-heterocycle analogs like or .
Biological Activity
N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamide is a synthetic compound notable for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
Structural Overview
The compound features a complex structure that includes:
- A thiadiazole ring , which is known for its broad biological activity.
- A methoxyphenyl group , enhancing the compound's reactivity and potential bioactivity.
- A triazole moiety , which contributes to its pharmacological properties.
Anticancer Properties
Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The presence of the methoxy group on the phenyl ring is believed to enhance these effects by improving solubility and bioavailability.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving related thiadiazole compounds, significant activity was observed against lung, skin, ovarian, and colon cancers, suggesting that this compound may also have similar therapeutic potential .
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold are recognized for their antimicrobial properties. They have been shown to inhibit the growth of various bacterial strains.
Case Study: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.125 | |
| Escherichia coli | 0.250 | |
| Bacillus subtilis | 0.0039 |
The compound's ability to disrupt bacterial cell functions underlines its potential as an antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound interacts with tubulin, a key protein in cell division, leading to antiproliferative effects against cancer cells.
- Induction of Apoptosis : Studies suggest that thiadiazole derivatives can activate apoptotic pathways in cancer cells, contributing to their cytotoxic effects .
- Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function, leading to cell death .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound better, a comparison with other thiadiazole derivatives is useful:
| Compound Name | Unique Features |
|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Chlorine substituent |
| N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide | Nitro group enhances reactivity |
| N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2((4-methyltriazol)thio)propanamide | Enhanced solubility and bioavailability |
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Optimization hinges on reaction parameters such as solvent choice (polar aprotic solvents like DMF enhance nucleophilic substitution), temperature (70–90°C for cyclization steps), and catalyst use (e.g., triethylamine for deprotonation). Multi-step protocols often require intermediate purification via column chromatography or recrystallization. For example, thiadiazol-2-amine precursors react with thioether-forming agents under controlled pH (8–9) to minimize side products .
Q. What spectroscopic techniques are most reliable for confirming the compound’s structure?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituents (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiadiazole carbons at 160–170 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 447.08).
- IR : Amide C=O stretches (~1650 cm⁻¹) and S–C bonds (~650 cm⁻¹) validate functional groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa or MCF-7).
- Enzyme Inhibition : Fluorescence-based assays targeting COX-2 or α-glucosidase.
- Thiadiazole-triazole hybrids often show enhanced activity due to sulfur-rich pharmacophores .
Advanced Research Questions
Q. How do solvent polarity and reaction time influence the formation of the thiadiazole-triazole core?
- Methodological Answer :
- Polar Solvents (e.g., DMSO): Accelerate cyclization but may increase side reactions (e.g., hydrolysis of the methoxyphenyl group).
- Nonpolar Solvents (e.g., toluene): Slow kinetics but improve regioselectivity.
- Kinetic studies via HPLC monitoring reveal optimal reaction times (e.g., 6–8 hours at 80°C for >85% conversion) .
Q. What computational strategies can predict the compound’s binding affinity to kinase targets?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with EGFR or CDK2 (key residues: Lys721, Thr766).
- MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2 Å).
- QSAR Models : Use Hammett constants for substituents (e.g., methoxy’s electron-donating effect enhances π-π stacking) .
Q. How to resolve contradictory bioactivity data across different cell lines?
- Methodological Answer :
- Dose-Response Curves : Validate IC₅₀ consistency (e.g., triazole derivatives may show hepatotoxicity at >50 μM).
- Metabolic Stability Tests : Liver microsome assays identify rapid degradation in certain lines.
- Transcriptomic Profiling : RNA-seq reveals differential expression of efflux pumps (e.g., MDR1 overexpression in resistant lines) .
Q. What synthetic routes minimize thioether oxidation during storage?
- Methodological Answer :
- Protecting Groups : Use tert-butyl thioethers during synthesis.
- Lyophilization : Store under inert gas (N₂/Ar) at -20°C.
- Antioxidant Additives : Include 0.1% BHT in DMSO stock solutions .
Key Research Gaps
- Mechanistic Studies : Limited data on ROS generation by the thioether moiety in vivo.
- Formulation Challenges : Poor aqueous solubility (logP ~3.5) necessitates nanoparticle encapsulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
